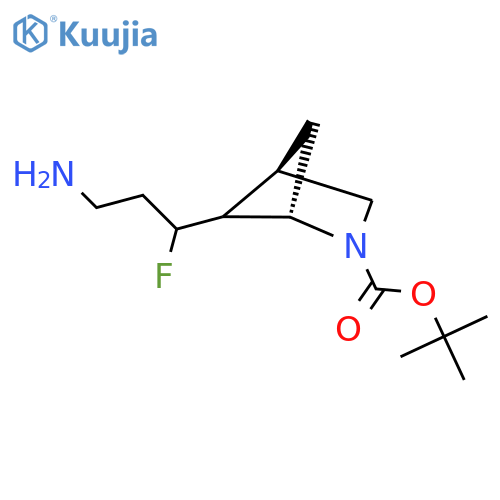

Cas no 2228073-41-2 (tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate)

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate

- EN300-1884043

- 2228073-41-2

- tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

-

- インチ: 1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-7-8-6-10(16)11(8)9(14)4-5-15/h8-11H,4-7,15H2,1-3H3/t8-,9?,10-,11?/m0/s1

- InChIKey: PHHGZXJZYXBOHZ-XEAZBWPWSA-N

- SMILES: FC(CCN)C1[C@@H]2C[C@H]1CN2C(=O)OC(C)(C)C

計算された属性

- 精确分子量: 258.17435614g/mol

- 同位素质量: 258.17435614g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 18

- 回転可能化学結合数: 5

- 複雑さ: 329

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 55.6Ų

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1884043-0.5g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 0.5g |

$2495.0 | 2023-09-18 | ||

| Enamine | EN300-1884043-0.25g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 0.25g |

$2391.0 | 2023-09-18 | ||

| Enamine | EN300-1884043-10g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 10g |

$11178.0 | 2023-09-18 | ||

| Enamine | EN300-1884043-1g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 1g |

$2599.0 | 2023-09-18 | ||

| Enamine | EN300-1884043-0.05g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 0.05g |

$2184.0 | 2023-09-18 | ||

| Enamine | EN300-1884043-2.5g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 2.5g |

$5095.0 | 2023-09-18 | ||

| Enamine | EN300-1884043-5.0g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 5g |

$7539.0 | 2023-06-01 | ||

| Enamine | EN300-1884043-0.1g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 0.1g |

$2287.0 | 2023-09-18 | ||

| Enamine | EN300-1884043-10.0g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 10g |

$11178.0 | 2023-06-01 | ||

| Enamine | EN300-1884043-1.0g |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |

2228073-41-2 | 1g |

$2599.0 | 2023-06-01 |

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate 関連文献

-

1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylateに関する追加情報

Introduction to tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 2228073-41-2)

tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 2228073-41-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic derivatives and is characterized by its unique structural features, including a tert-butyl ester group, an amino-substituted fluorinated propyl chain, and a 2-azabicyclo[2.1.1]hexane core. The combination of these functional groups imparts specific chemical and biological properties that make it a promising candidate for various therapeutic applications.

The tert-butyl ester group in this compound is known for its stability and ability to protect the carboxylic acid moiety during synthesis and biological studies. This protection is crucial for maintaining the integrity of the molecule during chemical reactions and ensuring its bioavailability in vivo. The amino-substituted fluorinated propyl chain adds further complexity and functionality to the molecule, influencing its interactions with biological targets such as receptors and enzymes.

The 2-azabicyclo[2.1.1]hexane core is a key structural element that contributes to the compound's unique pharmacological profile. Azabicyclic compounds are known for their ability to mimic natural ligands and bind to specific receptors with high affinity and selectivity. This property makes them valuable in the development of drugs targeting various diseases, including neurological disorders, cardiovascular diseases, and cancer.

Recent studies have highlighted the potential of tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate in modulating neurotransmitter systems in the brain. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity at serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood disorders such as depression and anxiety. The selective binding to this receptor suggests that the compound could be developed into a novel antidepressant or anxiolytic agent.

In addition to its potential as a therapeutic agent, tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has also been investigated for its use in imaging applications. The presence of the fluorine atom in the structure makes it suitable for positron emission tomography (PET) imaging studies, which can provide valuable insights into the distribution and metabolism of the compound in living organisms. This application is particularly relevant in preclinical studies where understanding the pharmacokinetics and biodistribution of drug candidates is essential.

The synthesis of tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the formation of the azabicyclic core through a ring-closing metathesis reaction followed by functionalization with the tert-butyl ester group and the amino-substituted fluorinated propyl chain. The stereochemistry of the compound is critical for its biological activity, and chiral catalysts or resolving agents are often used to achieve enantiomeric purity.

Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate in treating various conditions. Early results from Phase I trials have shown promising safety profiles with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical investigations, including Phase II trials focusing on specific patient populations.

In conclusion, tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS No. 2228073-41-2) represents a promising compound with potential applications in both therapeutic and diagnostic fields. Its unique structural features and biological activities make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike.

2228073-41-2 (tert-butyl (1S,4R)-5-(3-amino-1-fluoropropyl)-2-azabicyclo2.1.1hexane-2-carboxylate) Related Products

- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)

- 1391469-99-0(rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

- 93145-74-5(Isonicotinic acid decyl ester)

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)

- 19755-32-9(1-Propanamine, 3-(diphenylphosphinyl)-)

- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)

- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)